6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound comprising a triazole ring condensed with a thiadiazole moiety.
Properties
Molecular Formula |
C17H15ClN4OS |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-23-14-9-5-11(6-10-14)15-19-20-17-22(15)21-16(24-17)12-3-7-13(18)8-4-12/h3-10,16,21H,2H2,1H3 |
InChI Key |
OAPRHWLBEXBAAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazoles with α-Halo Carbonyl Compounds
The most widely employed method involves reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with α-halo carbonyl derivatives (e.g., phenacyl bromides or chloroacetones). For the target compound, the protocol is as follows:
Reaction Scheme:
Intermediate Preparation :
Cyclocondensation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 7–10 hours | |
| Purification Solvent | Ethanol |
This method leverages the nucleophilic thiol and amino groups of the triazole to form the thiadiazine ring, with the ethoxy and chloro substituents introduced via the phenacyl bromide.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A modified protocol involves:
Procedure:
- Mix 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1.0 mmol) and 2-bromo-1-(4-ethoxyphenyl)ethan-1-one (1.2 mmol) with acidic alumina (20 g) in dry DMF.
- Irradiate at 350 W for 4–6 minutes.
- Extract with toluene and crystallize from methanol.
Advantages :
Critical Analysis of Reaction Conditions
Solvent and Catalyst Optimization
Characterization and Validation
Spectroscopic Data
Comparative Evaluation of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Conventional Reflux | 68–72 | 7–10 hours | Moderate | High |
| Microwave-Assisted | 78–82 | 4–6 minutes | High | Moderate |
Microwave synthesis offers superior efficiency but requires specialized equipment, limiting industrial scalability.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups like nitro, halogen, or alkyl groups.
Scientific Research Applications
Overview
6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound notable for its fused triazole and thiadiazole structure. This compound exhibits significant potential in various fields of medicinal chemistry due to its unique chemical properties and biological activities. The presence of substituents such as 4-chlorophenyl and 4-ethoxyphenyl enhances its pharmacological interactions and reactivity.
Biological Activities
Research indicates that compounds within the triazolo-thiadiazole class demonstrate various biological activities. The specific compound under consideration has shown promise in:
- Antiviral Activity : Similar compounds have been evaluated for their effectiveness against viruses such as HIV and HSV-1. Studies suggest that modifications in the thiadiazole and triazole moieties can enhance antiviral properties .
- Antimicrobial Properties : The compound has potential antibacterial and antifungal activities. Structural analogs have been reported to exhibit broad-spectrum antimicrobial effects .
- Antitumor Effects : Preliminary studies indicate that derivatives of this compound may possess antitumor properties against specific cancer cell lines like HCT-116 (colon carcinoma) and others .
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(2-Phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Contains a phenylvinyl group | Antibacterial and antifungal |
| 6-(4-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Contains a pyridinyl substituent | Antiviral activity against HIV |
| 6-Aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Varied aryl groups at position 6 | Broad-spectrum antimicrobial activity |
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Antiviral Screening : In vitro studies demonstrated that derivatives showed significant inhibition of viral replication in cell lines infected with HSV-1. For instance, one derivative exhibited up to 91% inhibition at a concentration of 50 μM with low cytotoxicity .
- Antitumor Activity Assessment : A series of synthesized derivatives were tested against colon carcinoma cell lines (HCT-116), revealing promising results where certain compounds displayed IC50 values indicative of effective cytotoxicity against cancer cells .
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Analogs of Triazolo-Thiadiazoles
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) at position 6 enhance receptor binding via hydrophobic interactions, as seen in CPNT (anticancer activity) .
- Electron-donating groups (e.g., ethoxy, methoxy) at position 3 improve solubility and metabolic stability .
- Bulky substituents like naphthoxy (CPNT) or quinolinyl () may increase cytotoxicity but also raise toxicity risks .
Pharmacological Activities
Anticancer Activity
- CPNT (6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl]): Demonstrated 50 mg/kg dose efficacy in Ehrlich ascitic carcinoma (EAC) mice, increasing survival time by 45% compared to cisplatin. Induced apoptosis via chromatin condensation and sub-G1 phase arrest .
- FPNT (6-[3-(4-Fluorophenyl)-analog of CPNT) : Higher activity against HepG2 liver cancer cells (IC₅₀ = 8.2 µM) than doxorubicin (IC₅₀ = 12.5 µM) .
- Microwave-synthesized analogs () : Compounds 3b and 3g showed potent anticancer activity, attributed to fluorine and methoxy biphenyl groups enhancing DNA damage .
Comparison with Target Compound :
The 4-ethoxyphenyl group in the target compound may offer balanced lipophilicity for tumor penetration, but absence of naphthoxy or fluorine substituents might limit potency compared to CPNT or FPNT .
Antimicrobial Activity
- 3-Chlorophenyl derivatives () : Compounds 5a-j exhibited MIC values of 12.5–25 µg/mL against S. aureus and E. coli, outperforming ampicillin .
- Triazolo-thiadiazoles with pyridinyl () : Showed broad-spectrum activity due to pyridine’s hydrogen-bonding capacity .
Target Compound’s Potential: The 4-chlorophenyl group may confer antibacterial activity, but the ethoxy group’s reduced polarity compared to methoxy () could lower efficacy against Gram-negative strains .
Anti-inflammatory Activity
- 3b and 3c () : Reduced carrageenan-induced edema by 78% (vs. 82% for naproxen) with minimal ulcerogenicity. The naphthoxy group contributed to COX-2 inhibition .
Target Compound’s Outlook : The 4-ethoxyphenyl group may mimic naproxen’s methoxy motif, but lack of naphthoxy could reduce COX-2 selectivity .
Biological Activity
The compound 6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that exhibits significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound belongs to the class of triazolo-thiadiazoles , characterized by a fused ring system that includes both triazole and thiadiazole moieties. The presence of the 4-chlorophenyl and 4-ethoxyphenyl substituents enhances its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds within the triazolo-thiadiazole class exhibit broad-spectrum antimicrobial properties. Specifically:
- Antibacterial Activity : The compound has demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) as low as against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Antifungal Activity : Similar compounds have shown effectiveness against fungi such as Candida albicans and Aspergillus fumigatus .
Antiviral Activity
Emerging studies suggest that triazolo-thiadiazoles may possess antiviral properties. For instance, related compounds have been evaluated for their efficacy against viruses like HIV and herpes simplex virus (HSV), indicating potential therapeutic applications in antiviral drug development .
Anticancer Potential
The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators .
The biological activity of this compound is attributed to its ability to interact with specific macromolecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Interaction : Its substituents may facilitate binding to cellular receptors or enzymes that play critical roles in disease pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements include:
- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction times significantly compared to traditional methods .
- Convergent Synthetic Pathways : These approaches allow for the efficient construction of complex molecules with desired pharmacological properties .
Comparative Analysis with Related Compounds
A comparison table highlights the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(2-Phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Contains a phenylvinyl group | Antibacterial and antifungal |
| 6-(4-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Contains a pyridinyl substituent | Antiviral activity against HIV |
| 6-Aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Varied aryl groups at position 6 | Broad-spectrum antimicrobial activity |
Case Studies
Several case studies have explored the pharmacological potential of related triazolo-thiadiazole derivatives:
- Antibacterial Efficacy : A study evaluated various derivatives for their activity against drug-resistant strains of bacteria. Results indicated that certain modifications significantly enhanced antibacterial potency .
- Cytotoxicity Profiles : Investigations into the cytotoxic effects on cancer cell lines revealed that specific derivatives could induce significant cell death while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
